Phenytoin

描述

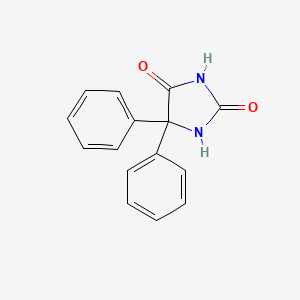

Structure

3D Structure

属性

IUPAC Name |

5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | phenytoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phenytoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020541 | |

| Record name | 5,5-Diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L | |

| Record name | SID11532994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles (alcohol), White powder | |

CAS No. |

57-41-0, 630-93-3 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenytoin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenytoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenytoin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6158TKW0C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Phenytoin

For Researchers, Scientists, and Drug Development Professionals

Phenytoin, a cornerstone in the management of epilepsy for decades, is primarily recognized for its role as a voltage-gated sodium channel blocker. However, a growing body of evidence reveals a more complex pharmacological profile, with the drug interacting with a variety of molecular targets beyond its principal mechanism of action. This in-depth technical guide explores these non-sodium channel targets, providing a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. Understanding these alternative mechanisms is crucial for elucidating the full therapeutic and adverse effect profile of this compound and for the development of novel antiepileptic and neuroprotective agents.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with its non-sodium channel molecular targets. These values provide a comparative look at the drug's affinity and potency across different biological systems.

| Target | Parameter | Value | Species/System | Reference |

| GABA-A Receptor (α1β2γ2) | EC50 (Potentiation of GABA-induced Cl⁻ currents) | 19.6 nM | Cultured Rat Cortical Neurons | [1] |

| CD38 (ADP-ribosyl cyclase) | IC50 (Inhibition of cyclase activity) | 8.1 µM | Embryonic Mouse Hippocampal Cells | [2][3][4] |

| Cardiac Ryanodine Receptor 2 (RyR2) | IC50 (Inhibition of channel activity) | 10 - 20 µM | Sheep and Failing Human Hearts | [2][5] |

| Glutamate Transporter | Ki (Competitive inhibition of transport) | 66 ± 10 µM | Rat Brain Synaptosomes | [6] |

| GABA Transporter | Ki (Competitive inhibition of transport) | 185 ± 65 µM | Rat Brain Synaptosomes | [6] |

| Voltage-gated Calcium Channels | Inhibition of [³H]nitrendipine binding | 30 - 300 µM | Rat Brain Membranes | [7] |

Key Molecular Targets and Signaling Pathways

This compound's influence extends to several critical cellular components and signaling cascades. The following sections detail these interactions, accompanied by diagrams to visualize the complex biological processes.

Modulation of GABAergic Neurotransmission

This compound potentiates GABA-A receptor function, enhancing inhibitory neurotransmission. This effect is specific to certain subunit compositions of the receptor.[1]

Inhibition of CD38 and Calcium Signaling

This compound competitively inhibits the enzymatic activity of CD38, an enzyme that metabolizes NAD+ to produce cyclic ADP-ribose (cADPR), a second messenger involved in intracellular calcium release.[2][3][4] By inhibiting CD38, this compound reduces cADPR levels, leading to decreased calcium release from intracellular stores.

Modulation of Intracellular Calcium Release via Ryanodine Receptors

This compound directly inhibits the cardiac ryanodine receptor 2 (RyR2), a key channel responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes.[2][5] This action may contribute to its antiarrhythmic effects.

Impact on Neurotransmitter Transport

This compound competitively inhibits the uptake of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA in synaptosomes.[6] This dual action could modulate the overall balance of synaptic transmission.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's non-sodium channel interactions.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is adapted from studies investigating the potentiation of GABA-A receptor currents by this compound in cultured neurons or HEK293 cells expressing specific receptor subunits.

Cell Preparation:

-

Culture primary cortical neurons or HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Plate cells on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine for neurons).

-

Use cells for recording 24-48 hours after plating or transfection.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect.

-

Record the resulting chloride currents using an appropriate amplifier and data acquisition software.

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each this compound concentration.

-

Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the EC50.

Fluorometric Assay for CD38 ADP-Ribosyl Cyclase Inhibition

This protocol is based on methods used to determine the inhibitory effect of this compound on the cyclase activity of CD38.[4]

Reagents and Materials:

-

Recombinant human CD38 enzyme.

-

Nicotinamide guanine dinucleotide (NGD+) as the substrate.

-

CD38 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well black, clear-bottom microplate.

-

Fluorometric plate reader with excitation/emission wavelengths of approximately 300/410 nm.

Assay Procedure:

-

Prepare serial dilutions of this compound in the CD38 Assay Buffer.

-

In the wells of the 96-well plate, add the diluted this compound solutions. Include a vehicle control (solvent only) and a no-enzyme control.

-

Add the recombinant CD38 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the NGD+ substrate to all wells.

-

Immediately place the plate in the fluorometric plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence in kinetic mode for 30-60 minutes.

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each this compound concentration.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response inhibition curve to determine the IC50 value.

Single-Channel Recording of Cardiac Ryanodine Receptor 2 (RyR2)

This protocol is adapted from studies investigating the direct effect of this compound on the activity of single RyR2 channels incorporated into artificial lipid bilayers.[5][8]

Materials and Preparations:

-

Sarcoplasmic reticulum (SR) vesicles enriched in RyR2 isolated from cardiac tissue.

-

Artificial lipid bilayer setup with two chambers (cis and trans).

-

Lipid solution (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine in n-decane).

-

Recording solutions (cis and trans) containing appropriate ions (e.g., CsCl or KCl) and buffered to a physiological pH.

-

This compound stock solution.

-

Single-channel recording amplifier and data acquisition system.

Procedure:

-

Form a planar lipid bilayer across a small aperture separating the cis and trans chambers.

-

Fuse the RyR2-containing SR vesicles to the lipid bilayer.

-

Establish a voltage clamp across the bilayer.

-

Record baseline single-channel activity in the absence of this compound. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

-

Perfuse the cis chamber with solutions containing increasing concentrations of this compound.

-

Record single-channel currents at each this compound concentration.

Data Analysis:

-

Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.

-

Plot the change in these parameters as a function of this compound concentration.

-

Determine the IC50 for the inhibition of RyR2 channel activity.

Synaptosome Preparation and Neurotransmitter Uptake Assay

This protocol is based on methods used to assess the effect of this compound on the uptake of radiolabeled neurotransmitters into synaptosomes.[6][9][10][11][12][13]

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer.

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

-

Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA).

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).

-

Calculate the percentage inhibition of uptake for each this compound concentration.

-

Perform kinetic analysis (e.g., Dixon plot) to determine the inhibition constant (Ki).

Conclusion

The pharmacological actions of this compound are not limited to its well-established effects on voltage-gated sodium channels. Its interactions with GABA-A receptors, CD38, ryanodine receptors, and neurotransmitter transporters, as detailed in this guide, highlight a multifaceted mechanism of action. A thorough understanding of these off-target effects is paramount for a complete appreciation of this compound's therapeutic efficacy and its potential for adverse events. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore these non-canonical pathways and to inform the design of future neurotherapeutic agents with improved specificity and safety profiles. Further investigation into these and other potential molecular targets will continue to refine our understanding of this enduring antiepileptic drug.

References

- 1. CD38 (Hydrolase) Inhibitor Screening Kit (ab308270) is not available | Abcam [abcam.com]

- 2. New mechanisms of this compound in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dromicsedu.com [dromicsedu.com]

- 6. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

Phenytoin's Impact on Neuronal Membrane Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin, a cornerstone in the management of epilepsy, exerts its primary therapeutic effect by stabilizing neuronal membranes and suppressing the high-frequency, repetitive firing of action potentials that underlies seizure activity.[1][2][3] This in-depth technical guide delineates the core mechanisms of this compound's action, focusing on its interaction with voltage-gated ion channels and its broader effects on synaptic transmission. We provide a comprehensive overview of the quantitative data derived from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound is the selective, voltage-dependent, and use-dependent blockade of voltage-gated sodium channels (VGSCs).[2][4] this compound preferentially binds to the inactivated state of these channels, a conformation they enter after opening and allowing sodium influx during an action potential.[1][4] By stabilizing the inactivated state, this compound prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials at a high frequency.[4] This selective inhibition of high-frequency neuronal discharges allows this compound to quell seizure activity while preserving normal, lower-frequency brain activity.[2]

State-Dependent Binding and Kinetics

This compound's interaction with VGSCs is characterized by its state-dependent binding. It has a low affinity for channels in the resting state but a much higher affinity for channels in the open or, most significantly, the inactivated state.[5][6] This property is crucial for its therapeutic window, as it primarily targets the hyperexcitable neurons characteristic of an epileptic focus. The binding of this compound to the inactivated channel is a slow process, which may contribute to its ability to disrupt epileptic discharges with minimal impact on normal firing patterns.[5]

Quantitative Effects on Sodium Channel Function

The following table summarizes the quantitative data on this compound's effects on voltage-gated sodium channels from various experimental models.

| Parameter | Value | Experimental Model | Reference |

| IC50 for Na+ Current Inhibition | 16.8 µM | Cultured embryonic cortical neurons | [7] |

| IC50 for Na+ Current Inhibition | 72.6 ± 22.5 µM | Rat hippocampal CA1 pyramidal neurons | [8] |

| Kd for Inactivated Channel Binding | ~7 µM | Rat hippocampal neurons | [5] |

| Effect on Persistent Na+ Current (INaP) | Shifted voltage-dependence of inactivation to more negative potentials | Rat sensorimotor cortical slices | [9] |

Secondary Mechanisms and Broader Effects

While the modulation of VGSCs is the primary mechanism, this compound also influences other aspects of neuronal function that contribute to membrane stabilization.

Modulation of Calcium Channels

This compound has been shown to inhibit voltage-gated calcium channels, which play a role in neurotransmitter release and neuronal excitability.[4][10] This effect, however, is generally considered a secondary action.[4] Studies have demonstrated that this compound can inhibit T-type calcium currents, although this often requires concentrations near the upper end of the therapeutic range.[11] At concentrations of 0.08 mM and higher, this compound has been shown to inhibit stimulated calcium influx in synaptosomes by 7-58%.[12]

Effects on Neurotransmitter Systems

This compound can modulate both excitatory and inhibitory neurotransmission. It has been observed to reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[13] This dual action shifts the balance in cortical networks towards inhibition, which is a significant factor in its anticonvulsant properties.[13]

-

Glutamatergic Transmission: this compound can reduce excitatory synaptic transmission.[14][15] It has been shown to inhibit non-NMDA glutamate receptors, with a higher potency for CI-AMPARs (IC50 = 30 ± 4 µM) compared to CP-AMPARs (IC50 = 250 ± 60 µM).[16][17] However, its effect on NMDA receptor-mediated events is not considered a significant part of its anticonvulsant activity.[18]

-

GABAergic Transmission: this compound has been reported to enhance the inhibitory effects of gamma-aminobutyric acid (GABA).[1] Some studies suggest it can increase the frequency of GABA-mediated inhibitory postsynaptic currents.[13]

The following table summarizes the quantitative data on this compound's effects on various neuronal parameters beyond its primary action on sodium channels.

| Parameter | Effect | Concentration | Experimental Model | Reference |

| Stimulated Ca2+ Influx | 7-58% inhibition | ≥ 0.08 mM | Synaptosomes | [12] |

| CI-AMPAR Inhibition (IC50) | 30 ± 4 µM | - | - | [16][17] |

| CP-AMPAR Inhibition (IC50) | 250 ± 60 µM | - | - | [16][17] |

| Background Inhibition (Ibg) | Increased | 20 µM | - | [19] |

| Background Excitation (Ebg) | Decreased | 20 µM | - | [19] |

| Repetitive Firing | Depressed in a dose-dependent manner | 3-300 µM | Striatal spiny neurons | [20] |

| Corticostriatal EPSPs | Reduced amplitude | 3-300 µM | Striatal spiny neurons | [20] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms of action of this compound.

Caption: this compound's primary mechanism of action on voltage-gated sodium channels.

Caption: this compound's modulatory effects on synaptic transmission.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on neuronal membranes.

Electrophysiological Recordings in Brain Slices

-

Objective: To measure the effects of this compound on neuronal excitability, synaptic transmission, and action potential firing.

-

Preparation:

-

Rodents (typically rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal or cortical slices (300-450 µm thick) are prepared using a vibratome.[21]

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording:

-

Whole-Cell Patch-Clamp: This technique allows for the recording of currents through individual ion channels or the entire cell. Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the neuronal membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior. This configuration is used to measure voltage-gated sodium and calcium currents, as well as postsynaptic currents.

-

Field Potential Recordings: An electrode is placed in the extracellular space to record the summed electrical activity of a population of neurons.[21] This is often used to measure excitatory postsynaptic potentials (EPSPs).

-

-

Drug Application: this compound is typically dissolved in a stock solution and then diluted to the final desired concentration in the aCSF. The drug-containing solution is then perfused over the brain slice.[21]

-

Data Analysis: Changes in firing frequency, action potential characteristics, ion channel currents, and synaptic potential amplitudes are measured and compared between control and this compound-treated conditions. Dose-response curves can be generated to determine IC50 values.[20]

Caption: Workflow for whole-cell patch-clamp experiments.

Synaptosome Preparation and Neurotransmitter Release Assays

-

Objective: To investigate the effects of this compound on presynaptic mechanisms, such as neurotransmitter uptake and release.

-

Preparation:

-

Brain tissue (e.g., cerebral cortex) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

-

-

Neurotransmitter Uptake Assay:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA or [14C]glutamate) in the presence or absence of this compound.

-

The uptake is terminated by rapid filtration, and the amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.

-

-

Neurotransmitter Release Assay:

-

Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

-

The synaptosomes are then stimulated with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of this compound.

-

The amount of radioactivity released into the supernatant is measured to determine the effect of this compound on neurotransmitter release.

-

Conclusion

This compound's primary mechanism of stabilizing neuronal membranes through the voltage- and use-dependent blockade of sodium channels is well-established.[1][2][3] This targeted action on hyperexcitable neurons allows for the effective control of seizures with a manageable side-effect profile.[2] Furthermore, its secondary effects on calcium channels and the balance of excitatory and inhibitory neurotransmission contribute to its overall anticonvulsant efficacy.[10][13] The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiepileptic drugs with improved therapeutic profiles. A thorough understanding of these mechanisms and methodologies is crucial for professionals in the fields of neuroscience research and drug development.

References

- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Slow binding of this compound to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus. | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on this compound [frontiersin.org]

- 17. Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological actions of this compound on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An in vitro electrophysiological study on the effects of this compound, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – this compound and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Phenytoin's Role in Modulating Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenytoin is a cornerstone anticonvulsant medication that has been in clinical use for decades. Its primary mechanism of action involves the modulation of neuronal excitability, fundamentally altering the release of key neurotransmitters. This technical guide provides an in-depth examination of this compound's molecular interactions, focusing on its effects on voltage-gated ion channels and the subsequent impact on glutamate and GABA release. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

This compound, a hydantoin derivative, was first approved for the treatment of epilepsy in 1939.[1] Its enduring clinical relevance stems from its efficacy in managing generalized tonic-clonic seizures and complex partial seizures without causing significant sedation.[1][2] The therapeutic action of this compound is rooted in its ability to stabilize neuronal membranes against the high-frequency, repetitive firing that characterizes seizure activity.[3][4] This is achieved through a complex interplay with voltage-gated ion channels, which in turn modulates synaptic transmission. Understanding this modulatory role is critical for elucidating its anticonvulsant properties and exploring its potential in other neurological disorders. This guide delves into the core mechanisms by which this compound influences the release of the brain's primary excitatory and inhibitory neurotransmitters, glutamate and γ-aminobutyric acid (GABA).

Core Mechanism of Action: Modulation of Voltage-Gated Ion Channels

This compound's primary influence on neurotransmitter release is not through direct interaction with neurotransmitter receptors, but rather as a consequence of its effect on the ion channels that govern presynaptic depolarization and vesicle fusion.

Voltage-Gated Sodium Channels (VGSCs)

The principal molecular target of this compound is the voltage-gated sodium channel.[3][5] this compound exhibits a use-dependent and voltage-dependent blockade of VGSCs.[4][6] It selectively binds to the inactivated state of the channel, prolonging its refractory period and preventing its rapid return to the active state.[3][5] This action effectively filters out sustained, high-frequency neuronal discharges, which are characteristic of seizures, while having minimal impact on normal, lower-frequency neuronal firing.[4] Some studies suggest that this compound's primary effect is to accelerate transitions to the slow inactivated state of the channel, rather than the fast inactivated state.[7][8][9] This stabilization of the inactive state reduces the influx of sodium ions necessary for propagating action potentials, thereby decreasing presynaptic depolarization and subsequent neurotransmitter release.[10]

Voltage-Gated Calcium Channels (VGCCs)

In addition to its well-established effects on VGSCs, this compound also modulates voltage-gated calcium channels, which are critical for the calcium-dependent exocytosis of synaptic vesicles.[10][11] Studies have shown that this compound can directly block certain types of VGCCs.[12][13] It has been demonstrated to suppress low-threshold, transient (Type I) calcium currents at therapeutic concentrations without affecting high-threshold, sustained (Type II) currents.[14] However, other research indicates that at higher, yet still therapeutically relevant, concentrations, this compound can inhibit high-voltage-activated (HVA) Ca2+ currents in human hippocampal granule cells.[15] This blockade of calcium influx provides a direct mechanism for inhibiting the release of neurotransmitters from the presynaptic terminal.[10]

Modulation of Neurotransmitter Release

The modulation of ion channels by this compound creates a profound downstream effect on the synaptic release of both excitatory and inhibitory neurotransmitters.

Inhibition of Glutamate Release

This compound consistently demonstrates an inhibitory effect on the release of glutamate, the brain's primary excitatory neurotransmitter.[10][16] This action is a key component of its anticonvulsant profile. By limiting the propagation of action potentials (via VGSC blockade) and directly reducing presynaptic calcium entry (via VGCC blockade), this compound decreases the calcium-dependent release of glutamate.[10] Electrophysiological studies have confirmed that this compound reduces the frequency of spontaneous excitatory postsynaptic currents (EPSCs) without altering their amplitude, rise time, or decay time, indicating a presynaptic site of action.[17] Furthermore, in animal models of seizure, this compound attenuates the immediate post-ictal surge in glutamate levels.[16]

Reciprocal Modulation of GABA Release

The effect of this compound on GABA, the main inhibitory neurotransmitter, is more complex and appears to be context-dependent. Some studies report that this compound enhances inhibition by increasing the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs).[17][18] This increased GABAergic tone would complement the reduction in glutamatergic excitation, shifting the overall network balance toward inhibition and contributing to its anticonvulsant effect.[17] Conversely, other studies using synaptosome preparations have reported that this compound can reduce both potassium-evoked and veratridine-evoked GABA release from both rat and human neocortical tissue.[19] Another report using in vivo microdialysis showed that sodium valproate, but not this compound, enhanced GABA release post-seizure.[16] At high concentrations, this compound may also indirectly promote GABAergic transmission by inducing the proliferation of GABA receptors.[2] This reciprocal and complex modulation suggests that this compound's effect on GABAergic systems may vary by brain region, neuronal state, and experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's pharmacological concentrations and its effects on ion channels and neurotransmitter systems.

Table 1: Pharmacological and Therapeutic Concentrations of this compound

| Parameter | Concentration | Species/System | Reference |

|---|---|---|---|

| Therapeutic Serum Level | 10 - 20 µg/mL (40 - 80 µM) | Human | [20] |

| Therapeutic Saliva Level | 1.10 ± 0.79 mg/L | Human | [21] |

| Neurotoxicity Onset | > 20 µg/mL | Human | [1] |

| Lethargy/Confusion | 40 - 50 µg/mL | Human |[1] |

Table 2: this compound's Effect on Voltage-Gated Calcium Channels

| Channel Type / Assay | Effect | Concentration (IC50 / Effective) | System | Reference |

|---|---|---|---|---|

| High-Voltage-Activated (HVA) | Inhibition | IC50 = 89 µM | Human Hippocampal Granule Cells | [15] |

| High-Voltage-Activated (HVA) | Max Inhibition of 35% | 80 µM | Human Hippocampal Granule Cells | [15] |

| Low-Threshold (Type I) | Suppression | 3 - 100 µM | N1E-115 Neuroblastoma Cells | [14] |

| [3H]nitrendipine Binding | Inhibition | 30 - 300 µM | Rat Brain Membranes |[13] |

Table 3: this compound's Effect on Neurotransmitter Transport

| Transporter | Effect | Ki Value | System | Reference |

|---|---|---|---|---|

| Glutamate (High Affinity) | Competitive Inhibition | 66 ± 10 µM | Rat Synaptosomes | [22] |

| GABA (High Affinity) | Competitive Inhibition | 185 ± 65 µM | Rat Synaptosomes |[22] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate this compound's effects on neurotransmitter release.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on methodologies used to measure seizure-related changes in hippocampal amino acid release.[16]

-

Animal Preparation: Adult male Wistar rats are anesthetized (e.g., with chloral hydrate).

-

Probe Implantation: A microdialysis probe (e.g., 2 mm membrane length) is stereotaxically implanted into the target brain region, such as the ventral hippocampus.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

Basal Sample Collection: After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 5-20 minutes) to establish a baseline neurotransmitter level.

-

Drug Administration & Seizure Induction: this compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally. Seizures are induced, for example, via maximal electroshock stimulation.

-

Post-Ictal Sample Collection: Dialysate collection continues throughout the post-ictal period.

-

Analysis: The concentrations of glutamate and GABA in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

Data Expression: Results are expressed as a percentage change from the mean basal concentration.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol is representative of methods used to record postsynaptic currents in brain slices.[17]

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or horizontal slices (e.g., 300-400 µm thick) of the region of interest (e.g., entorhinal cortex) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber on an upright microscope stage and continuously perfused with oxygenated aCSF. Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch-Clamp: Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes filled with an internal solution (e.g., containing Cs-gluconate).

-

Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) are recorded. To isolate sEPSCs, a GABAA receptor antagonist (e.g., bicuculline) is added to the aCSF. To isolate sIPSCs, AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and AP5) are added.

-

This compound Application: After a stable baseline recording is obtained, this compound is bath-applied at the desired concentration.

-

Analysis: The frequency, amplitude, and kinetics of sEPSCs or sIPSCs before and after this compound application are analyzed using appropriate software (e.g., Clampfit, Mini Analysis).

Ex Vivo Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is based on methods for studying neurotransmitter release from isolated nerve terminals.[19]

-

Tissue Homogenization: Neocortical tissue from rats or humans is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and debris, and the resulting supernatant is spun at a higher speed to pellet the crude synaptosomal fraction (P2).

-

Synaptosome Purification: The P2 pellet is resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to purify the synaptosomes.

-

Pre-incubation and Loading: The purified synaptosomes are pre-incubated in a physiological buffer and loaded with a radiolabeled neurotransmitter (e.g., [3H]-GABA).

-

Release Assay: The loaded synaptosomes are layered onto a filter and perfused with buffer. After washing to remove excess radiolabel, basal release is measured.

-

Depolarization: Neurotransmitter release is evoked by perfusing the synaptosomes with a high-potassium buffer or a buffer containing a Na+ channel activator like veratridine, in the presence or absence of this compound.

-

Quantification: The radioactivity in the collected perfusate fractions is measured by liquid scintillation counting.

-

Data Analysis: Evoked release is calculated by subtracting the basal release from the total release during the depolarization period.

Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental approaches discussed.

Caption: this compound's primary mechanism involves blocking Na+ and Ca2+ channels.

Caption: Logical flow of this compound's use-dependent block of high-frequency firing.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 4. This compound: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of this compound on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 9. Modulation-of-Sodium-Conductance-by-Phenytoin-in-Rat-Hippocampal-CA1-Cells-is-Mediated-through-Slow-Inactivation-Processes [aesnet.org]

- 10. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Mechanisms of calcium channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Effects of this compound, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential effects of this compound and sodium valproate on seizure-induced changes in gamma-aminobutyric acid and glutamate release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of antiepileptic drugs on GABA release from rat and human neocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 21. This compound concentration in people with epilepsy: a comparative study in serum and saliva [pharmacia.pensoft.net]

- 22. The effect of this compound on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Groundbreaking Anticonvulsant: A Historical and Technical Guide to the Discovery and Development of Phenytoin

For decades, epilepsy treatment was largely limited to sedatives with significant side effects. The discovery of Phenytoin marked a paradigm shift, introducing a non-sedating anticonvulsant and revolutionizing the approach to epilepsy therapy. This technical guide delves into the historical milestones, key experimental data, and scientific underpinnings of this compound's journey from a forgotten chemical compound to a cornerstone of neurology.

From Chemical Synthesis to a Landmark Discovery: A Chronological Overview

This compound's story begins in 1908 with its initial synthesis by German chemist Heinrich Biltz at the University of Kiel.[1] Biltz, an inorganic chemist, created 5,5-diphenylhydantoin, later named this compound, as a derivative of barbiturates.[2][3] However, the compound showed no significant hypnotic (sleep-inducing) effects and was consequently shelved and largely forgotten for over two decades.[2]

The narrative resumes in the 1930s at the Boston City Hospital, where a dedicated team of researchers was actively seeking more effective treatments for epilepsy.[2] At the time, the available options were primarily limited to bromides and phenobarbital, both of which carried the significant burden of sedation.[1] Drs. H. Houston Merritt and Tracy J. Putnam questioned the prevailing belief that anticonvulsant activity was inextricably linked to sedation. Their focus shifted to compounds containing a phenyl group, leading them to a list of 19 such chemicals provided by the pharmaceutical company Parke, Davis and Company.[2]

In a pivotal moment in 1936, Merritt and Putnam began systematically screening these compounds using a novel animal model they developed: the maximal electroshock (MES) test in cats.[2][3] The very first compound on their list was the previously disregarded 5,5-diphenylhydantoin. Their experiments revealed its potent anticonvulsant properties without the sedative side effects characteristic of existing treatments.[2][4] This discovery, a direct result of a targeted search for a non-sedating anticonvulsant, was a landmark achievement in pharmacology.[5]

Following the promising results from their animal studies, clinical trials commenced in 1937.[2] The initial findings in patients with convulsive disorders were highly encouraging, confirming the anticonvulsant efficacy observed in the laboratory. Merritt and Putnam first publicly presented their clinical findings in 1938, and Parke, Davis and Company subsequently marketed the drug as Dilantin®.[2][6]

The Maximal Electroshock (MES) Model: A Foundational Experimental Protocol

The experimental model developed by Merritt and Putnam was crucial to the discovery of this compound's unique properties. Their maximal electroshock (MES) test in cats provided a reliable method for inducing seizures and evaluating the efficacy of potential anticonvulsants.

Experimental Apparatus and Procedure

The apparatus used by Merritt and Putnam was relatively simple, consisting of a 45-volt radio battery, a 50-ohm potentiometer, a motor-driven commutator, and an ammeter to measure the current.[1] The experimental procedure involved the following steps:

-

Animal Model: Adult cats were used as the experimental subjects.

-

Electrode Placement: Electrodes were applied to the head of the cat to deliver a controlled electrical stimulus.

-

Stimulation: An electrical current was passed through the brain to induce a convulsive seizure. The threshold for inducing a seizure in each cat was determined to be between 6 and 15 milliamperes.[1]

-

Drug Administration: Test compounds, including this compound and existing anticonvulsants, were administered to the cats prior to the electrical stimulation.

-

Observation: The primary endpoint was the observation of the convulsive response, specifically the presence or absence of the tonic-clonic seizure. The effectiveness of a compound was determined by its ability to prevent or elevate the threshold for inducing a seizure.

dot

Quantifying Efficacy: Early Experimental and Clinical Data

Merritt and Putnam's meticulous research provided the first quantitative evidence of this compound's superior anticonvulsant profile compared to existing therapies.

Preclinical Anticonvulsant Activity in the Cat Model

The initial studies in cats demonstrated a clear distinction between the anticonvulsant and sedative effects of various compounds.

| Compound | Dosage | Effect on Convulsive Threshold | Sedative Effect |

| Sodium Diphenyl Hydantoinate (this compound) | Not specified in detail in the 1937 paper, but effective at non-sedating doses. | Greatest anticonvulsant activity | Least hypnotic activity |

| Sodium Bromide | ~2 g | Raised threshold by approximately 50% | Sufficient to prevent walking |

| Phenobarbital | 100 mg | Raised threshold three- to four-fold | Sufficient to prevent walking |

Table 1: Comparison of Anticonvulsant and Sedative Effects of Compounds Tested by Merritt and Putnam (1937).[1][4]

Clinical Efficacy in Patients with Convulsive Disorders

The subsequent clinical trials in patients with epilepsy who were refractory to other treatments further solidified this compound's therapeutic value.

| Seizure Type | Complete Relief | Greatly Decreased Frequency |

| Grand Mal | 58% | 27% |

| Petit Mal | 35% | 49% |

| Psychic Equivalent | 67% | 33% |

Table 2: Clinical Efficacy of Sodium Diphenyl Hydantoinate in 142 Patients Treated for 2 to 11 Months (Merritt & Putnam, 1938).[6]

The study also reported a relatively low incidence of severe side effects, with toxic dermatitis occurring in 5% of patients and minor, often transient, toxic reactions such as tremors and ataxia in approximately 15%.[6]

The Chemical Foundation: The Biltz Synthesis of this compound

The original synthesis of this compound by Heinrich Biltz in 1908 is a classic example of a multi-step organic reaction. The process, known as the Biltz synthesis, involves the reaction of benzil with urea in an alkaline solution.[7]

The generally accepted mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the urea nitrogen on one of the carbonyl carbons of benzil.

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization to form a dihydroxy-imidazolidinone intermediate.

-

Pinacol Rearrangement: The intermediate then undergoes a pinacol-type rearrangement, which involves a 1,2-phenyl shift, leading to the formation of the stable 5,5-diphenylhydantoin (this compound) ring structure.

dot

Unraveling the Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The primary mechanism of action of this compound lies in its ability to modulate the activity of voltage-gated sodium channels in neurons. These channels are crucial for the initiation and propagation of action potentials, the electrical signals that underpin neuronal communication.

The action of this compound can be broken down into the following steps:

-

Binding to Inactivated Channels: this compound preferentially binds to the inactivated state of the voltage-gated sodium channels.

-

Stabilization of the Inactivated State: This binding stabilizes the channels in their inactivated conformation, prolonging the refractory period of the neuron.

-

Inhibition of Repetitive Firing: By prolonging the inactivated state, this compound prevents the rapid and repetitive firing of neurons that is characteristic of epileptic seizures.

-

Selective Action: This mechanism of action is use-dependent, meaning that this compound has a greater effect on neurons that are firing at high frequencies, such as those involved in a seizure, while having less effect on neurons firing at a normal rate. This selectivity accounts for its ability to suppress seizures with minimal sedative effects.

dot

Conclusion: A Lasting Legacy in Neuroscience and Drug Development

The discovery of this compound was a watershed moment in the history of medicine. It not only provided a much-needed, effective, and non-sedating treatment for epilepsy but also fundamentally changed the approach to anticonvulsant drug discovery. The pioneering work of H. Houston Merritt and Tracy J. Putnam, building upon the initial synthesis by Heinrich Biltz, demonstrated the power of a rational, targeted approach to drug development. Their innovative use of the maximal electroshock model established a new standard for preclinical screening and paved the way for the development of numerous other antiepileptic drugs. The story of this compound serves as a testament to the profound impact of dedicated scientific inquiry on improving the lives of individuals with neurological disorders.

References

- 1. ilae.org [ilae.org]

- 2. The Little Compound That Could: How this compound Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 3. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Putnam, Merritt, and the discovery of Dilantin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Landmark article Sept 17, 1938: Sodium diphenyl hydantoinate in the treatment of convulsive disorders. By H. Houston Merritt and Tracy J. Putnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights on the Mechanosynthesis of this compound, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Phenytoin in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin, a widely prescribed anticonvulsant, primarily exerts its therapeutic effect by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and limiting the repetitive firing of action potentials.[1][2][3][4][5][6] However, a growing body of evidence reveals that this compound interacts with numerous other cellular targets, leading to a range of off-target effects. These unintended interactions can contribute to both the adverse effect profile of the drug and potentially to some of its therapeutic actions. Understanding these off-target effects is crucial for a comprehensive risk-benefit assessment, for the development of safer antiepileptic drugs, and for exploring potential new therapeutic applications of this compound.

This technical guide provides a detailed overview of the known off-target effects of this compound in cellular models. It summarizes key quantitative data, outlines detailed experimental protocols for investigating these effects, and presents visual diagrams of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of this compound across various cellular systems.

Table 1: Off-Target Effects of this compound on Ion Channels

| Target Ion Channel | Cellular Model | Effect | Concentration / IC50 | Reference |

| Potassium Channels | ||||

| hERG (IKr) | Human Embryonic Kidney (HEK) 293 cells | Inhibition | IC50: 33.4 µM | [7] |

| Delayed Rectifier K+ Channels | Rat Neuroblastoma cells | Inhibition | IC50: 30.9 ± 0.8 µM | [8] |

| I(A)-type Potassium Current | Rat Cerebellar Granule cells | Inhibition | Kd: 73 ± 7 µM | [9] |

| Calcium Channels | ||||

| Voltage-dependent Ca2+ channels (Type I) | N1E-115 Neuroblastoma cells | Inhibition | 3 to 100 µM | [10][11] |

| High-Voltage-Activated (HVA) Ca2+ currents | Human Hippocampal Granule cells | Inhibition | IC50: 89 µM | [12] |

| [3H]nitrendipine binding to voltage-dependent Ca2+ channels | Brain membranes | Inhibition | 30 to 300 µM | [13] |

| GABA-A Receptors | ||||

| GABA-induced Cl- currents (α1β2γ2 subtype) | Human Embryonic Kidney (HEK) cells & Rat Cortical Neurons | Potentiation | EC50: 19.6 nM (cortical neurons) | [14] |

| [3H]GABA binding | Rat Cerebellum | Increased binding (repeated treatment) | Not specified | [15] |

| Sodium-dependent high-affinity synaptosomal transport of GABA | Rat Brain Synaptosomes | Competitive inhibition | Ki: 185 ± 65 µM | [16] |

Table 2: this compound-Induced Changes in Gene Expression

| Gene(s) | Cellular/Animal Model | Direction of Change | Method of Analysis | Reference |

| Retinoic acid receptors (RAR) α, β, and γ, lamininβ1, IGF-2, TGFα, TGFβ1 | SWV Mouse Embryos (craniofacial tissue) | Increased expression | Reverse Northern blots | [17] |

| Genes related to Keap1-Nrf2-ARE signaling pathway (e.g., glutathione transferase, heat shock proteins) | Mice | Induced expression | mRNA microarrays | [18] |

| Wnt-1, TGF-beta, NT3, nicotinic receptor, voltage-sensitive calcium channel gene | SWV Mouse Embryos | Downregulation | In situ transcription and slot blots | [19] |

| hGSTA1, p53 | Cultured precision human prenatal liver slices | Increased expression | Real-time PCR | [20] |

| N-cad, col-IV, c-jun, bcl-2, RAR alpha, TGF(beta2), EMX-2, PAX-3 | SWV Mouse Embryos (neural tube) | Decreased expression | In situ transcription and antisense RNA amplification | [21] |

| GLUT4, Leptin | Mouse Liver | Decreased expression | Not specified | [22] |

| Adipoq, Akt1 | Mouse Liver | Increased expression | Not specified | [22] |

Table 3: this compound-Induced Cellular Stress

| Type of Stress | Cellular/Animal Model | Key Findings | Concentration | Reference |

| Oxidative Stress | ||||

| DNA Oxidation and Homologous Recombination | Chinese Hamster Ovary (CHO) cells | Increased DNA oxidation and homologous recombination | 0 to 800 µM | [23] |

| Glutathione (GSH) levels and Malondialdehyde (MDA) levels | Rat Brain | Decreased GSH, Increased MDA | Not specified | [24] |

| Glutathione (GSH) status and GSSG levels | Cultured precision human prenatal liver slices | Decreased GSH, Increased GSSG | 1000 µM | [20] |

| Reactive Oxygen Species (ROS) formation | Not specified | Increased ROS formation | Not specified | [2] |

| Endoplasmic Reticulum (ER) Stress | ||||

| (No direct evidence in the provided search results) |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's off-target effects.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on the activity of specific ion channels (e.g., potassium, calcium channels).

Methodology:

-

Cell Preparation:

-

Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hERG, or primary neurons).

-

On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto a recording chamber.

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record ionic currents.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

The internal (pipette) solution should be formulated to isolate the current of interest. For example, for potassium currents, it may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2 with KOH.

-

The external (bath) solution should also be specific to the current being measured. For hERG currents, a typical solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Data Acquisition:

-

Establish a giga-ohm seal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit the channel's activity. For example, to record hERG currents, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV can be used to elicit the characteristic tail current.

-

-

Drug Application:

-

Dissolve this compound in the external solution to the desired concentrations.

-

Perfuse the recording chamber with the this compound-containing solution.

-

-

Data Analysis:

-

Measure the amplitude of the ionic currents before and after the application of this compound.

-

Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.

-

Gene Expression Analysis using Quantitative PCR (qPCR)

Objective: To quantify the changes in the expression of specific genes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture dishes and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction:

-